molecular formula C23H25ClN4O2S B11216844 3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11216844
M. Wt: 457.0 g/mol
InChI Key: XOZVHZIYBBRVLC-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a chlorophenyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl and pyrrolidine groups through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is essential to meet the stringent requirements of pharmaceutical and materials applications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C23H25ClN4O2S

Molecular Weight

457.0 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H25ClN4O2S/c1-2-27-11-3-4-18(27)13-25-21(29)16-7-10-19-20(12-16)26-23(31)28(22(19)30)14-15-5-8-17(24)9-6-15/h5-10,12,18H,2-4,11,13-14H2,1H3,(H,25,29)(H,26,31)

InChI Key

XOZVHZIYBBRVLC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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